molecular formula C15H16N2O4S B5809438 N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide

N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B5809438
M. Wt: 320.4 g/mol
InChI Key: WPARMAVNERJPOK-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide is a chemical compound characterized by its unique structure, which includes an ethyl and methyl group attached to a phenyl ring, a nitro group, and a sulfonamide group . This compound serves as a versatile synthetic intermediate in organic chemistry, particularly in the construction of more complex molecules and in the development of new synthetic methodologies . Its structural features make it a compound of interest in various research fields, including medicinal chemistry, where similar sulfonamide derivatives are investigated for their potential biological activities, such as antimicrobial and anti-inflammatory properties . The mechanism of action for sulfonamide derivatives often involves interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways . Additionally, the nitro group attached to the benzene ring can undergo reduction to form reactive intermediates, such as amines, which can be further functionalized or can interact with cellular components, leading to various biological effects . The conformation of the molecule, where the sulfonyl and anilino rings are typically twisted relative to each other, may influence its binding affinity and reactivity . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is strictly prohibited for human or veterinary consumption.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-3-12-6-4-5-11(2)15(12)16-22(20,21)14-9-7-13(8-10-14)17(18)19/h4-10,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPARMAVNERJPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2-ethyl-6-methylaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Acylation Reactions

The sulfonamide NH group can undergo chemoselective acylation under mild conditions. For example:

  • Reaction with carboxylic acid anhydrides in the presence of K₂CO₃ under solvent-free conditions yields N-acylated derivatives (Table 1). This mirrors methodologies used for N-(4-chlorophenyl)-4-nitrobenzenesulfonamide derivatives, where aliphatic anhydrides reacted efficiently (87–90% yields) .

Anhydride UsedProductReaction Time (h)Yield (%)
Acetic anhydrideN-Acetyl derivative288
Butyric anhydrideN-Butyryl derivative385
Benzoyl anhydrideN-Benzoyl derivative1050*

*Yield improved to 85% when conducted in acetone .

N-Alkylation via Borrowing Hydrogen Catalysis

Manganese-catalyzed N-alkylation with primary alcohols (e.g., benzyl alcohol) is feasible under borrowing hydrogen conditions (Table 2). This method, validated for p-toluenesulfonamide derivatives, employs Mn(I) PNP pincer catalysts (5 mol %) and K₂CO₃ (10 mol %) in xylenes at 150°C .

AlcoholCatalystProductIsolated Yield (%)
Benzyl alcohol3 N-Benzyl derivative86
Ethanol3 N-Ethyl derivative78

Key considerations :

  • Electron-deficient sulfonamides (e.g., 4-nitrobenzenesulfonamide) may require extended reaction times or adjusted catalysts due to reduced nucleophilicity .

Hydrolysis and Stability

The sulfonamide bond exhibits stability under acidic/basic conditions but can hydrolyze under extreme temperatures (>200°C) or prolonged reflux in concentrated H₂SO₄/H₂O mixtures. For example:

  • Acidic hydrolysis : Forms 4-nitrobenzenesulfonic acid and 2-ethyl-6-methylaniline.

  • Basic hydrolysis : Requires NaOH (10 M) at 120°C for 12 h to cleave the S–N bond .

Nucleophilic Aromatic Substitution

The nitro group activates the benzene ring for nucleophilic substitution, though steric hindrance from the 2-ethyl-6-methylphenyl group may limit reactivity. Potential reactions include:

  • Reduction of nitro group : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding N-(2-ethyl-6-methylphenyl)-4-aminobenzenesulfonamide .

  • Halogenation : Limited by the electron-withdrawing nitro group; chlorination requires FeCl₃ catalysis at elevated temperatures.

Coordination Chemistry

The sulfonamide’s NH and nitro group can act as ligands for transition metals. For example:

  • Rhodium complexes : Analogous to (R)-N-[(2-methylphenyl)phenylmethyl]-4-nitrobenzenesulfonamide, the compound may form chiral catalysts for asymmetric hydrogenation .

Functional Group Transformations

  • Sulfonamide deprotection : Using Mg/MeOH or NH₂NH₂/H₂O, the sulfonamide group is removed to regenerate the parent amine .

  • Nitro group reactions : Reduction to hydroxylamine or coupling reactions (e.g., Suzuki-Miyaura) are plausible but untested for this specific derivative.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties and its interactions with biological macromolecules.

    Medicine: Investigated for its potential use as a therapeutic agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide involves its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide and related sulfonamide derivatives:

Compound Name Substituents on Phenyl Ring Molecular Weight Key Properties/Applications Reference
This compound 2-ethyl, 6-methyl Not explicitly stated (estimated ~335.37 g/mol) Potential enzyme inhibitor (e.g., SARS-CoV-2 Mpro target in larger complexes)
N-(4-chlorophenyl)-4-nitrobenzenesulfonamide 4-chloro 296.73 g/mol High reactivity in acylation reactions (50% yield under solvent-free conditions)
N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide 2-isopropyl 320.36 g/mol High purity (97%); steric hindrance from isopropyl group may influence reactivity
N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide 4-methoxybenzyl 322.34 g/mol Electron-donating methoxy group enhances solubility; used in synthetic intermediates
N-(2-aminophenyl)-4-nitrobenzenesulfonamide 2-amino 293.30 g/mol Amino group introduces nucleophilicity; potential precursor for bioactive molecules
N-Allyl-N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide Allyl, cyclopropylmethyl Not stated High synthetic yield (91%); used in rhodium-catalyzed carbonylation reactions

Structural and Electronic Effects

  • Substituent Electronic Effects: The nitro group (-NO₂) in all compounds strongly withdraws electrons, activating the sulfonamide for nucleophilic reactions. Chloro substituents (-Cl) enhance electrophilicity, increasing reactivity in acylation reactions . Methoxy groups (-OMe) donate electrons via resonance, improving solubility but reducing electrophilicity .
  • The 2-ethyl-6-methylphenyl group in the target compound creates a sterically congested environment, which may reduce reaction rates but improve selectivity in enzyme inhibition .

Biological Activity

N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its broad-spectrum antibacterial activity. The presence of the nitro group enhances its reactivity and potential biological interactions. The structural formula can be represented as follows:

C13H14N2O4S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, allowing it to inhibit key enzymes involved in bacterial metabolism, such as dihydropteroate synthase, which is crucial for folate synthesis.
  • Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
  • Cellular Uptake : Studies suggest that the compound can effectively penetrate cell membranes, enhancing its therapeutic potential against intracellular pathogens .

Antimicrobial Activity

This compound has been investigated for its antibacterial properties. Research indicates significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported in studies ranging from 8 µg/mL to 16 µg/mL against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
  • In a comparative study, it demonstrated better efficacy than traditional antibiotics like gentamicin against Klebsiella pneumoniae with inhibition zones measuring 22.6 mm .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. In vitro studies using lipopolysaccharide-stimulated macrophages revealed that it significantly inhibits the production of nitric oxide and pro-inflammatory cytokines at concentrations between 5–10 µM . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Anticancer Activity : A study evaluated the compound's effect on MDA-MB-231 breast cancer cells, where it induced apoptosis significantly, as evidenced by a 22-fold increase in annexin V-FITC-positive cells compared to controls . This highlights its potential as an anticancer agent.
  • Antibacterial Efficacy : In another clinical evaluation, this compound was tested against biofilm-forming bacteria, showing substantial inhibition rates of over 80% against Staphylococcus aureus at a concentration of 50 µg/mL .

Research Findings Summary

Activity Tested Strains MIC (µg/mL) Inhibition Zone (mm)
AntibacterialMRSA8N/A
E. coli16N/A
Klebsiella pneumoniaeN/A22.6
Anti-inflammatoryRAW264.7 macrophages5–10N/A
AnticancerMDA-MB-231N/AInduced apoptosis

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide, and how can reaction yields be optimized?

  • Methodology : Use sulfonylation reactions between 4-nitrobenzenesulfonyl chloride and substituted anilines under basic conditions (e.g., pyridine or triethylamine). For optimization, column chromatography with solvent gradients (e.g., Pentane/EtOAc/DCM 6:3:1) can achieve ~80% yield, as demonstrated in analogous sulfonamide syntheses .
  • Key Parameters : Monitor reaction progress via TLC, and purify using silica gel chromatography to remove unreacted starting materials.

Q. How can researchers validate the purity and structural identity of the synthesized compound?

  • Methodology : Combine melting point analysis (e.g., mp 212–214°C for related compounds) with spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substituent positions and integration ratios.
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
    • Data Cross-Validation : Compare observed values with literature data for analogous compounds (e.g., CAS 6325-93-5 for 4-nitrobenzenesulfonamide derivatives) .

Q. What solvent systems are effective for recrystallizing this compound to obtain high-purity crystals?

  • Methodology : Use mixed solvents like EtOAc/hexane or DCM/pentane. For example, EtOAc/DCM mixtures have been employed to crystallize structurally similar sulfonamides, yielding X-ray-quality crystals .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved and validated, particularly in cases of disorder or twinning?

  • Methodology : Use the SHELX suite (SHELXL for refinement) to handle disorder. Apply TwinRotMat or PLATON to detect and model twinning. Validate geometric parameters (e.g., bond lengths, angles) against expected values for sulfonamides .
  • Example : For related compounds, hydrogen-bonding networks (e.g., N–H···O interactions) stabilize crystal packing, which can guide refinement .

Q. How should researchers address contradictions in spectroscopic or crystallographic data during structural elucidation?

  • Case Study : If NMR reveals an isomeric mixture (e.g., cis/trans isomers), use preparative HPLC or repeated recrystallization for separation. If unresolved, employ computational methods (DFT or molecular docking) to predict dominant conformers .
  • Data Reconciliation : Cross-reference crystallographic torsion angles with NMR-derived coupling constants to resolve ambiguities .

Q. What strategies can be employed to study the compound’s bioactivity, such as enzyme inhibition or receptor binding?

  • Experimental Design :

Biochemical Assays : Use fluorescence polarization or SPR to measure binding affinity to target proteins.

Docking Studies : Model interactions using the nitro group as a hydrogen-bond acceptor and the ethyl/methyl substituents for hydrophobic contacts.

  • Validation : Compare IC₅₀ values with structurally related sulfonamides (e.g., amprenavir derivatives) to establish structure-activity relationships .

Q. How does the substitution pattern (2-ethyl-6-methylphenyl) influence the compound’s physicochemical properties?

  • Analysis :

  • Lipophilicity : Calculate logP values (e.g., using ChemDraw) to assess membrane permeability.
  • Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) to correlate substituent effects with solubility trends.
    • Comparative Data : Analogous compounds with bulkier substituents (e.g., bromophenyl groups) show reduced aqueous solubility, highlighting the ethyl/methyl balance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide
Reactant of Route 2
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N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide

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